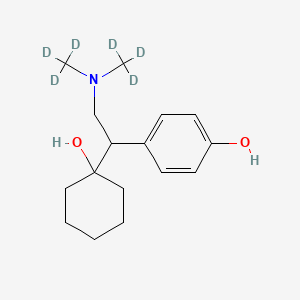

Desvenlafaxine-d6

説明

特性

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345329 | |

| Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062605-69-9 | |

| Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desvenlafaxine-d6 chemical properties and synthesis

An In-Depth Technical Guide to Desvenlafaxine-d6

This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is the deuterated analog of Desvenlafaxine, a significant active metabolite of Venlafaxine.[1] The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies.[1] It is often used as an internal standard for the quantification of Desvenlafaxine in biological samples by mass spectrometry.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | [3] |

| Synonyms | (±)-O-Desmethyl Venlafaxine-d6, O-Desmethylvenlafaxine-d6 | [3][4] |

| CAS Number | 1062605-69-9 | [1][2] |

| Molecular Formula | C₁₆H₁₉D₆NO₂ | [1][2] |

| Molecular Weight | 269.41 g/mol | [1][2][4] |

| Physical Appearance | White to off-white powder | [5][6] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the known synthesis of Desvenlafaxine, modified for the introduction of deuterium labels.

Step 1: Preparation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate I)

The synthesis of the non-deuterated intermediate has been described.[7] This intermediate serves as the precursor for the final deuteromethylation step.

Step 2: N,N-di-(trideuteromethyl)ation of Intermediate I

The final step involves the introduction of the two methyl-d3 groups. This can be achieved via reductive amination using deuterated reagents.

-

Materials:

-

1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate I)

-

Paraformaldehyde-d₂

-

Sodium cyanoborohydride or Sodium triacetoxyborohydride

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

-

-

Procedure:

-

Dissolve 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (1 equivalent) in anhydrous methanol.

-

Add paraformaldehyde-d₂ (excess, e.g., 2.5-3 equivalents).

-

Stir the mixture at room temperature for approximately 1 hour.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (or sodium triacetoxyborohydride) portion-wise (approximately 1.5-2 equivalents).

-

Add a few drops of glacial acetic acid to maintain a slightly acidic pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Neutralize the aqueous residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Mechanism of Action and Signaling Pathway

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[8][9] Its therapeutic effect in treating depression is believed to stem from its ability to potentiate the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the central nervous system.

Desvenlafaxine binds to and inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This action blocks the reabsorption (reuptake) of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[9] The resulting increase in the extracellular concentrations of these neurotransmitters leads to enhanced neurotransmission.[8][9] Desvenlafaxine exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter and has a weak affinity for the dopamine transporter.[1]

Caption: Mechanism of action of this compound.

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from a key intermediate.

Caption: Synthesis workflow for this compound.

References

- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Portico [access.portico.org]

- 4. CZ301503B6 - Process for preparing desvenlafaxine and salts thereof - Google Patents [patents.google.com]

- 5. CN104326923A - Synthetic method of desvenlafaxine succinate - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]

- 8. EP2061750A2 - Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Role of Desvenlafaxine-d6 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Desvenlafaxine-d6 in research, primarily focusing on its role as a stable isotope-labeled internal standard in the bioanalytical quantification of Desvenlafaxine. Desvenlafaxine, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2][3] Accurate quantification of Desvenlafaxine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for variability in sample preparation and instrument response.

Core Application: Internal Standard in Bioanalytical Methods

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Desvenlafaxine in biological samples such as human plasma.[4] Its utility stems from its chemical and physical properties being nearly identical to the analyte (Desvenlafaxine), while its mass is sufficiently different to be distinguished by a mass spectrometer. This allows for accurate correction of any analyte loss during sample extraction and variations in ionization efficiency.

Experimental Protocols: Quantification of Desvenlafaxine using this compound

A common experimental workflow for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard is outlined below.

Experimental Workflow for Desvenlafaxine Quantification

Caption: A typical workflow for the bioanalytical quantification of Desvenlafaxine.

1. Sample Preparation:

-

Matrix: Human plasma is the most common matrix for pharmacokinetic studies.

-

Extraction: Liquid-liquid extraction is a frequently employed method to isolate Desvenlafaxine and this compound from plasma proteins and other interfering substances.[4]

2. Chromatographic Separation:

-

Technique: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate Desvenlafaxine from other components in the extracted sample before it enters the mass spectrometer.

-

Columns: Reversed-phase columns, such as C8 or C18, are commonly used for separation.[4][5]

-

Mobile Phase: An isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid), is typically used.[4][6]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is a standard technique for ionizing Desvenlafaxine and its internal standard.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Desvenlafaxine and this compound.[4]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data from published research on the use of this compound in bioanalytical methods and the pharmacokinetics of Desvenlafaxine.

Table 1: LC-MS/MS Method Parameters for Desvenlafaxine Quantification

| Parameter | Value | Reference |

| Internal Standard | This compound | [4] |

| Linearity Range | 1.001 - 400.352 ng/mL | [4] |

| Correlation Coefficient (r²) | ≥0.9994 | [4][6] |

| Intra-day Precision (%) | 0.7 - 5.5 | [4][6] |

| Inter-day Precision (%) | 1.9 - 6.8 | [4][6] |

| Intra-day Accuracy (%) | 95.3 - 107.4 | [4][6] |

| Inter-day Accuracy (%) | 93.4 - 99.5 | [4][6] |

| Desvenlafaxine MRM Transition (m/z) | 264.2 → 58.1 | [4] |

| This compound MRM Transition (m/z) | 270.2 → 64.1 | [4] |

Table 2: Pharmacokinetic Properties of Desvenlafaxine

| Parameter | Value | Reference |

| Bioavailability | ~80% | [7][8][9] |

| Time to Peak Plasma Concentration (Tmax) | ~7.5 hours | [7][8] |

| Terminal Half-life (t½) | ~11 hours | [7][8] |

| Plasma Protein Binding | 30% | [7][9] |

| Volume of Distribution (Vd) | 3.4 L/kg | [7][9] |

Metabolic Pathway of Desvenlafaxine

Understanding the metabolic fate of Desvenlafaxine is crucial for interpreting pharmacokinetic data. Desvenlafaxine is primarily metabolized through conjugation by uridine diphosphate glucuronosyltransferase (UGT) isoforms.[7][8][9] A minor pathway involves oxidative metabolism (N-demethylation) mediated by the cytochrome P450 enzyme CYP3A4.[7][8][9] Notably, the CYP2D6 pathway, which is responsible for the metabolism of the parent drug venlafaxine to Desvenlafaxine, is not involved in the further metabolism of Desvenlafaxine.[7][8][9][10]

Metabolic Pathway of Desvenlafaxine

Caption: Primary metabolic pathways and excretion of Desvenlafaxine.

References

- 1. Desvenlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. droracle.ai [droracle.ai]

The Gold Standard: Desvenlafaxine-d6 as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, application, and performance of Desvenlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Desvenlafaxine in complex biological matrices. Utilizing a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry, ensuring the highest levels of accuracy and precision.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

In quantitative liquid chromatography-mass spectrometry (LC-MS), variability can arise from numerous stages, including sample extraction, injection volume inconsistencies, and fluctuations in instrument response, particularly ion suppression or enhancement caused by the sample matrix.[1][2] An internal standard is a compound added in a known, constant amount to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[3] The fundamental principle is that the internal standard should mimic the behavior of the analyte throughout the entire analytical process.

This compound is an ideal internal standard for Desvenlafaxine because it is a deuterated analog, meaning one or more hydrogen atoms in the Desvenlafaxine molecule have been replaced by their heavier, stable isotope, deuterium.[1] This substitution results in a molecule with a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[3][4] However, its physicochemical properties—such as polarity, ionization efficiency, and chromatographic retention time—are nearly identical to the unlabeled Desvenlafaxine.[4]

The core mechanism of action as an internal standard is its ability to compensate for procedural and matrix-induced variations.[5] Because this compound and Desvenlafaxine co-elute from the liquid chromatography column and experience the same ionization conditions in the mass spectrometer's source, any factor that suppresses or enhances the analyte's signal will have a proportional effect on the internal standard's signal.[6]

Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[3] This ratio remains stable and accurate, even if the absolute signal intensities of both compounds fluctuate due to matrix effects or other sources of error.[6] This ratiometric approach is the cornerstone of robust and reliable bioanalytical methods.[1]

Quantitative Performance Data

The use of this compound as an internal standard has been demonstrated to produce highly reliable and reproducible quantitative data for the analysis of Desvenlafaxine in human plasma.[7][8] The following tables summarize the key performance parameters from a validated LC-MS/MS method.

Table 1: Linearity and Sensitivity [7][8]

| Parameter | Value |

| Analyte | Desvenlafaxine |

| Internal Standard | This compound |

| Matrix | Human Plasma |

| Linear Range | 1.001 - 400.352 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9994 |

Table 2: Accuracy and Precision [7][8]

| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Value Range | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |

Experimental Protocol: Quantification of Desvenlafaxine in Human Plasma

This section details a representative experimental protocol for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard, based on established methodologies.[7][8]

Materials and Reagents

-

Desvenlafaxine reference standard

-

This compound internal standard

-

Methanol (HPLC or LC-MS grade)

-

Ammonium acetate

-

Deionized water

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same solvent mixture.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene tube.

-

Add 25 µL of the this compound internal standard spiking solution to each tube and vortex briefly.

-

Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions

-

LC Column: Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm) or equivalent.[7][8]

-

Mobile Phase: Isocratic elution with 5 mM ammonium acetate buffer and methanol (20:80, v/v).[7][8]

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

-

Desvenlafaxine: m/z 264.2 → 58.1

-

This compound: m/z 270.2 → 64.1

-

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the key stages in the bioanalytical workflow for the quantification of Desvenlafaxine using this compound as an internal standard.

Caption: Workflow for Desvenlafaxine quantification using a deuterated internal standard.

Compensation Mechanism Diagram

This diagram illustrates the logical relationship of how this compound compensates for signal variability.

Caption: How a deuterated internal standard corrects for analytical variability.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available Desvenlafaxine-d6 Standards for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available Desvenlafaxine-d6 standards. This compound, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine, serves as an indispensable tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its use as an internal standard in mass spectrometry-based quantification ensures accuracy and precision in the measurement of Desvenlafaxine in various biological matrices.

Commercially Available this compound Standards

A variety of suppliers offer this compound standards, typically as a solution in a certified concentration. These standards are essential for the development and validation of analytical methods for clinical and forensic toxicology, urine drug testing, and pharmacokinetic studies.[1] The table below summarizes the key specifications of commercially available this compound standards.

| Supplier | Product Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation |

| Cerilliant (Sigma-Aldrich) | (±)-O-Desmethylvenlafaxine-D6 | 1062605-69-9 | C₁₆H₁₉D₆NO₂ | 269.41 | Certified Reference Material | 100 µg/mL in Methanol |

| Cayman Chemical | (±)-O-Desmethyl Venlafaxine-d₆ | 1062605-69-9 | C₁₆H₁₉D₆NO₂ | 269.4 | ≥99% deuterated forms (d₁-d₆) | Crystalline Solid or Solution |

| MedChemExpress | Desvenlafaxine-d₆ | 1062605-69-9 | Not Specified | Not Specified | Not Specified | Solution or Lyophilized Powder |

Mechanism of Action and Metabolic Pathways of Desvenlafaxine

Desvenlafaxine, the major active metabolite of venlafaxine, functions as an SNRI by potentiating serotonin and norepinephrine neurotransmission in the central nervous system through the inhibition of their reuptake.[2] It exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter and has a weak affinity for the dopamine transporter.[3][4]

The metabolism of Desvenlafaxine is primarily governed by phase II conjugation reactions, with a minor contribution from phase I oxidative metabolism. This metabolic profile, characterized by minimal involvement of the cytochrome P450 (CYP) 2D6 isoenzyme, distinguishes it from its parent compound, venlafaxine, and reduces the potential for certain drug-drug interactions.[5][6]

The primary metabolic pathway for Desvenlafaxine is glucuronidation, a process mediated by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[5][7] A smaller fraction of Desvenlafaxine undergoes oxidative metabolism (N-demethylation) to form N,O-didesmethyl venlafaxine, a reaction catalyzed by CYP3A4 and potentially CYP2C19.[5][7]

Experimental Protocols for Bioanalysis using this compound

The quantification of Desvenlafaxine in biological matrices like plasma, serum, or urine is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the preferred internal standard for these assays due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Common methods include:

-

Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma and serum samples. Acetonitrile is a common precipitation solvent.

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT. A variety of organic solvents can be used for extraction.

-

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.

A generic workflow for sample preparation and analysis is depicted below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method is crucial for the accurate quantification of Desvenlafaxine. The following table provides a summary of typical experimental conditions.

| Parameter | Typical Conditions |

| Chromatographic Column | C8 or C18 reversed-phase column (e.g., Thermo-BDS Hypersil C8, 50 x 4.6 mm, 3 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 20:80 (v/v) aqueous:organic.[8] |

| Flow Rate | 0.80 mL/min[8] |

| Injection Volume | 5-20 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Mass Spectrometric Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Desvenlafaxine: m/z 264.2 → 58.1this compound: m/z 270.2 → 64.1[8] |

Note: These parameters should be optimized for the specific instrumentation and application.

Conclusion

Commercially available this compound standards are critical for the accurate and precise quantification of Desvenlafaxine in biological samples. This guide provides a comprehensive overview of the available standards, the metabolic pathways of Desvenlafaxine, and detailed experimental protocols for bioanalytical method development. The use of a deuterated internal standard like this compound is a best practice in regulated bioanalysis, ensuring data of the highest quality for pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. (±)-O-Desmethylvenlafaxine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Deuterated Desvenlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of deuterated Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor. This document provides a comprehensive overview of a viable synthetic pathway, including a proposed method for deuterium labeling, and outlines detailed purification protocols. Quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a widely used antidepressant. The strategic incorporation of deuterium atoms into drug molecules, a process known as deuteration, can alter the pharmacokinetic profile of a compound, potentially leading to improved metabolic stability and a more favorable dosing regimen. This guide focuses on the synthesis of Desvenlafaxine-d6, where the two N-methyl groups are replaced with trideuteromethyl groups, a common strategy to slow down N-demethylation, a primary metabolic pathway for many amine-containing drugs.

Synthetic Pathway

A robust and scalable synthesis of Desvenlafaxine has been reported starting from p-hydroxybenzene acetonitrile.[1][2] This pathway avoids the use of some of the more hazardous reagents associated with other methods, such as those involving the demethylation of Venlafaxine.[3] The introduction of deuterium can be effectively achieved in the final N-methylation step.

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for deuterated Desvenlafaxine.

Experimental Protocols

Synthesis of Intermediate I: 4-Benzyloxyphenylacetonitrile

The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide.[1][2]

-

Materials: p-hydroxybenzene acetonitrile, benzyl bromide, potassium carbonate, acetone.

-

Procedure: A mixture of p-hydroxybenzene acetonitrile, potassium carbonate, and a catalytic amount of a phase-transfer catalyst in acetone is stirred. Benzyl bromide is added dropwise, and the reaction mixture is heated to reflux. After completion of the reaction (monitored by TLC), the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.

Synthesis of Intermediate II: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol

This step involves the nucleophilic addition of Intermediate I to cyclohexanone.[1][2]

-

Materials: Intermediate I, cyclohexanone, sodium hydroxide, tetrabutylammonium bromide (phase-transfer catalyst), toluene.

-

Procedure: Intermediate I and cyclohexanone are dissolved in toluene. An aqueous solution of sodium hydroxide and tetrabutylammonium bromide is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the layers are separated, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure to yield Intermediate II, which can be purified by crystallization.

Synthesis of Intermediate III: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride

This intermediate is prepared through deprotection of the benzyl group and reduction of the cyano group.[1][2]

-

Materials: Intermediate II, 10% Palladium on carbon (Pd/C), methanol, hydrochloric acid.

-

Procedure: Intermediate II is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under pressure (e.g., 2.0 MPa) in a hydrogenation apparatus.[1][2] The reaction is monitored for the uptake of hydrogen. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The residue is treated with hydrochloric acid to afford Intermediate III as the hydrochloride salt.

Synthesis of Deuterated Desvenlafaxine (this compound)

The final step involves the reductive N,N-dimethylation of Intermediate III using deuterated reagents. This protocol is an adaptation of the synthesis for the non-deuterated compound.[1][2]

-

Materials: Intermediate III, formaldehyde-d2 solution (37% in D2O), formic acid-d2, isopropanol.

-

Procedure: Intermediate III is suspended in isopropanol. Deuterated formaldehyde solution is added slowly with stirring at room temperature.[1][2] After a period of stirring, deuterated formic acid is added, and the reaction mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed by rotary evaporation. The residue is dissolved in water and the pH is adjusted to approximately 9.5 with a base (e.g., sodium hydroxide) to precipitate the free base of this compound.[4][5] The solid is collected by filtration, washed with water, and dried.

Purification of Deuterated Desvenlafaxine

Purification is critical to obtain high-purity deuterated Desvenlafaxine suitable for research and pharmaceutical development. A common method involves the formation of a succinate salt followed by crystallization.

Formation and Crystallization of this compound Succinate

-

Materials: Crude this compound, succinic acid, acetone, water.

-

Procedure: Crude this compound and succinic acid are added to a mixture of acetone and water (e.g., 3:1 v/v).[1][2] The mixture is heated to reflux to achieve complete dissolution. The solution is then slowly cooled to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals of this compound succinate are collected by filtration, washed with cold acetone, and dried under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the final product is assessed by reverse-phase HPLC.

-

Column: C18 column (e.g., Luna™ Omega 3 µm C18).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile.[7][8]

-

Flow Rate: Typically 1.0-1.5 mL/min.[7]

-

Column Temperature: 35-50 °C.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Desvenlafaxine, which can be expected to be similar for the deuterated analog.

| Step | Intermediate/Product | Yield (%) | Purity (%) | Reference |

| 1 | Intermediate I | 98.92 | 99.83 | [1][2] |

| 2 | Intermediate II | 99.71 | 99.13 | [1][2] |

| 3 | Intermediate III | 94.20 | 98.32 | [1][2] |

| 4 | Desvenlafaxine (non-deuterated) | 84.77 | 99.20 | [1][2] |

| 5 | Desvenlafaxine Succinate (non-deuterated) | 90.27 | 99.92 | [1][2] |

Table 1: Summary of Yield and Purity for the Synthesis of Desvenlafaxine.

| Parameter | Value | Reference |

| Column | C18 | [6][7] |

| Mobile Phase | Acetonitrile/Phosphate Buffer | [7][8] |

| Flow Rate | 1.0 mL/min | [7] |

| Wavelength | 230 nm | [8] |

| Purity Achieved | >99.9% | [4][9] |

Table 2: Typical HPLC Parameters for Purity Analysis of Desvenlafaxine.

Workflow Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of crude deuterated Desvenlafaxine.

Purification Workflow

Caption: Workflow for the purification of deuterated Desvenlafaxine.

This technical guide provides a comprehensive framework for the synthesis and purification of deuterated Desvenlafaxine. The presented protocols and data are based on established chemical literature and offer a solid foundation for researchers and drug development professionals working in this area. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

References

- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Desvenlafaxine USP Monograph Separation | Phenomenex [phenomenex.com]

- 7. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]

- 9. EP2061750A2 - Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]

Isotopic Purity of Desvenlafaxine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Desvenlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor, Desvenlafaxine. This guide is intended to be a critical resource for professionals utilizing this compound as an internal standard in quantitative analytical studies, such as pharmacokinetic and bioequivalence assessments.

Core Concepts: The Role of Isotopic Purity

This compound is employed as an internal standard to correct for variability during sample preparation and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). The accuracy of these quantitative methods is fundamentally reliant on the chemical and isotopic purity of the deuterated standard. High isotopic purity ensures a distinct mass difference from the unlabeled analyte, minimizing cross-signal contribution and leading to more precise and reliable analytical results.

Data Presentation: Isotopic and Chemical Purity of this compound

The isotopic and chemical purity of this compound can vary between manufacturers and even between different production lots. The following tables summarize representative quantitative data for this compound, compiled from various supplier specifications and certificates of analysis.

Table 1: Representative Chemical and Isotopic Purity of this compound

| Parameter | Specification | Source |

| Chemical Purity (by HPLC) | ≥98% | LGC Standards[1] |

| Isotopic Purity (Atom % D) | 99 atom % D | LGC Standards[1] |

| Deuterated Forms | ≥99% (d1-d6) | Cayman Chemical[2] |

Table 2: Exemplary Isotopic Distribution of this compound

While detailed isotopic distribution is not always publicly available, a representative distribution for a high-purity batch of this compound would be expected to appear as follows. This data is illustrative and serves to demonstrate the expected outcome of an isotopic purity analysis.

| Isotopic Species | Relative Abundance (%) |

| d6 | > 99 |

| d5 | < 1 |

| d4 | < 0.1 |

| d3 | < 0.01 |

| d2 | < 0.01 |

| d1 | < 0.01 |

| d0 (unlabeled) | < 0.01 |

Experimental Protocols

The determination of the isotopic and chemical purity of this compound necessitates the use of sophisticated analytical instrumentation and validated methodologies. The following sections detail the key experimental protocols for these assessments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to quantify the purity of the this compound compound relative to any non-deuterated or other chemical impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer at a controlled pH). A typical mobile phase composition could be a mixture of 0.05 M ammonium acetate buffer (pH 6.5) and methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for Desvenlafaxine (approximately 225 nm).

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or the mobile phase) at a known concentration. This stock solution is then diluted to an appropriate concentration for HPLC analysis.

-

Quantification: The chemical purity is calculated by comparing the peak area of the this compound to the total peak area of all observed impurities in the chromatogram.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for establishing the isotopic enrichment and distribution of a deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for Desvenlafaxine.

-

Mass Analysis: The instrument is operated in full scan mode to acquire the mass-to-charge (m/z) ratio of the molecular ions. High mass accuracy and resolution are crucial to differentiate between the different deuterated species.

-

Chromatographic Separation: A suitable LC method is employed to separate the this compound from any potential interferences prior to mass analysis.

-

Column: A C8 or C18 column is often used.

-

Mobile Phase: An isocratic mobile phase, for instance, composed of 5 mM ammonium acetate buffer and methanol (e.g., 20:80, v/v), can be effective.[3]

-

-

Data Analysis:

-

The mass spectrum of the this compound peak is extracted.

-

The peak areas for the monoisotopic peaks of each deuterated species (d0 to d6) are integrated.

-

The relative percentage of each isotopic species is calculated by dividing the peak area of that species by the sum of the peak areas for all isotopic species.

-

The overall isotopic purity (atom % D) can be calculated from the weighted average of the deuterium content across all species.

-

Determination of Isotopic Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an alternative and powerful method for determining isotopic purity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) along with a certified internal standard of known purity and concentration.

-

¹H NMR Analysis:

-

A quantitative ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full relaxation of all signals.

-

The integral of a well-resolved proton signal from the unlabeled Desvenlafaxine (if present) is compared to the integral of a signal from the internal standard.

-

The amount of unlabeled Desvenlafaxine can be quantified and used to calculate the isotopic purity.

-

-

²H (Deuterium) NMR Analysis:

-

For highly deuterated compounds, direct observation of the deuterium signal can be used for quantification.[4]

-

A quantitative ²H NMR spectrum is acquired.

-

The integral of the deuterium signal from this compound is compared to an internal or external standard to determine the total deuterium content.

-

Mandatory Visualizations

Metabolic Pathway of Desvenlafaxine

Desvenlafaxine undergoes two primary metabolic transformations in the body. The major pathway is conjugation with glucuronic acid, a process mediated by UGT (UDP-glucuronosyltransferase) enzymes. A minor pathway involves oxidative metabolism (N-demethylation) primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[5][6]

Caption: Major and minor metabolic pathways of Desvenlafaxine.

Experimental Workflow for Isotopic Purity Determination

The comprehensive assessment of this compound's isotopic purity involves a multi-step analytical workflow, beginning with sample preparation and culminating in data analysis from multiple orthogonal techniques.

Caption: Workflow for the comprehensive analysis of this compound purity.

References

- 1. (±)-Desvenlafaxine-d6 Succinate H2O (N,N-dimethyl-d6) [lgcstandards.com]

- 2. (±)-O-Desmethylvenlafaxine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (±)-O-Desmethylvenlafaxine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Venlafaxine-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

Navigating the Stability of Desvenlafaxine-d6 in Solution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Desvenlafaxine-d6 in solution, a critical consideration for researchers and professionals in drug development. While specific stability data for the deuterated form is not extensively published, this document extrapolates from the well-documented stability profile of Desvenlafaxine and the general principles governing deuterated compounds. The inclusion of detailed experimental protocols and visual workflows aims to equip researchers with the necessary tools to design and execute robust stability studies.

Introduction to this compound Stability

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its deuterated isotopologue, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies.[3][4] Understanding its stability in various solutions is paramount for ensuring the accuracy and reliability of analytical data.

Deuterated compounds, while generally stable, are subject to the same environmental influences as their non-deuterated counterparts, including temperature, light, and pH.[5] The replacement of hydrogen with deuterium can, in some cases, alter the rate of chemical reactions, including degradation, due to the kinetic isotope effect.[][7] This guide will focus on the known degradation pathways of Desvenlafaxine and provide a framework for assessing the stability of this compound.

Forced Degradation Studies: Unveiling Potential Instabilities

Forced degradation, or stress testing, is a cornerstone of stability assessment, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[8] Studies on Desvenlafaxine have revealed its susceptibility to degradation under various stress conditions.

Summary of Forced Degradation Conditions and Observations for Desvenlafaxine

The following table summarizes the conditions under which Desvenlafaxine has been shown to degrade and the observed outcomes. These conditions serve as a starting point for designing stability studies for this compound.

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acid Hydrolysis | 1 M HCl at 80°C for 8 hours | Significant degradation observed, with the formation of a primary degradation product identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol. | [8][9] |

| Base Hydrolysis | 1 N NaOH at 70°C for 12 hours | Susceptible to degradation. | [10][11] |

| Oxidative Degradation | 3% H2O2 at 50°C for 2 hours | Degradation observed. | [10] |

| Thermal Degradation | Dry heat at 80°C for 10 days | Degradation observed. | [10] |

| Photolytic Degradation | Exposure to UV light (315-400 nm) for 10 days | Degradation observed. | [10] |

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for Desvenlafaxine.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[10]

-

Working Solution Preparation: Dilute the stock solution with the appropriate diluent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).[10]

Forced Degradation Procedures

-

Acid Hydrolysis:

-

To a known volume of the working solution, add an equal volume of 1 M hydrochloric acid.

-

Reflux the mixture at 80°C for 8 hours.[8]

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M sodium hydroxide.

-

Dilute to the final concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To a known volume of the working solution, add an equal volume of 1 N sodium hydroxide.

-

Heat the mixture at 70°C for 12 hours.[10]

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 N hydrochloric acid.

-

Dilute to the final concentration with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To a known volume of the working solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at 50°C for 2 hours.[10]

-

Dilute to the final concentration with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid this compound powder in a dryer at 80°C for 10 days.[10]

-

After the specified time, dissolve a weighed amount of the stressed powder in the diluent to obtain the desired concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.[10]

-

Analyze the solution at appropriate time intervals.

-

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for separating and quantifying the parent drug from its degradation products.

Example HPLC Conditions (adapted from Desvenlafaxine methods):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium acetate, pH 6.5) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[8]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at a suitable wavelength (e.g., 229 nm).[9]

-

Injection Volume: 10 µL.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.

Experimental Workflow for Stability Study

Proposed Primary Degradation Pathway of Desvenlafaxine under Acidic Stress

Conclusion

The stability of this compound in solution is a critical parameter for its reliable use in research and development. While direct stability data for the deuterated compound is limited, a robust stability testing program can be designed based on the known degradation profile of Desvenlafaxine. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers can ensure the integrity of their analytical results and gain a comprehensive understanding of the stability characteristics of this compound. The protocols and workflows presented in this guide provide a solid foundation for these investigations.

References

- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desvenlafaxine, a serotonin-norepinephrine uptake inhibitor for major depressive disorder, neuropathic pain and the vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Certificate of Analysis for Desvenlafaxine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Desvenlafaxine-d6, a deuterated internal standard critical for the accurate quantification of the antidepressant drug Desvenlafaxine in biological matrices. This document outlines the key quality control parameters, detailed analytical methodologies, and a visual representation of the CoA workflow, offering a valuable resource for professionals in pharmaceutical research and development.

Core Data Presentation: Certificate of Analysis Specifications

A Certificate of Analysis for this compound provides critical data verifying its identity, purity, and quality. The following table summarizes the typical quantitative data presented in a CoA.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₁₆H₁₉D₆NO₂ | Conforms |

| Molecular Weight | 269.41 g/mol | Conforms |

| Purity (by HPLC) | ≥ 98% | 99.5% |

| Isotopic Purity | ≥ 99% Deuterated Forms (d₁-d₆) | Conforms |

| Identity (¹H-NMR) | Conforms to Structure | Conforms |

| Identity (Mass Spec) | Conforms to Structure | Conforms |

| Solubility | Soluble in Methanol | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in a Certificate of Analysis. Below are the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to assess the purity of this compound and to identify and quantify any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile)[1]. A common isocratic mobile phase is a 65:35 (v/v) mixture of acetonitrile and buffer[1].

-

Flow Rate: 1.0 mL/min[1].

-

Detection: UV detection at 230 nm[1].

-

Injection Volume: 20 µL.

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated by dividing the peak area of this compound by the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound. For quantitative analysis in biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used, where this compound serves as the internal standard.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Procedure: The sample is introduced into the mass spectrometer, and the precursor ion (the protonated molecule) is selected and fragmented. The resulting product ions are detected, confirming the identity of the compound.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound and verifying the positions of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆.

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Desvenlafaxine, with the absence of signals corresponding to the deuterated positions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Desvenlafaxine in Human Plasma using Desvenlafaxine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desvenlafaxine in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Desvenlafaxine-d6. The protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. Accurate measurement of its concentration in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and procedural losses.[1][4] This ratiometric measurement leads to more accurate and precise results.[1] This application note provides a detailed protocol for the quantification of Desvenlafaxine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Analytes: Desvenlafaxine

-

Internal Standard: this compound

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade)

-

Reagents: Ammonium acetate, Formic acid

-

Biological Matrix: Drug-free human plasma

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 µg/mL.

Sample Extraction: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction was employed to isolate Desvenlafaxine and the internal standard from human plasma.[5][6]

-

Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the this compound internal standard working solution to all tubes except for the blank plasma and vortex briefly.

-

Add 1 mL of the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions [5][6]

| Parameter | Value |

| Column | Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm) |

| Mobile Phase | 5 mM Ammonium Acetate Buffer : Methanol (20:80, v/v) |

| Flow Rate | 0.80 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | ~3 minutes |

Table 2: Mass Spectrometry Parameters [5][6]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

Table 3: MRM Transitions [5][6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Desvenlafaxine | 264.2 | 58.1 |

| This compound | 270.2 | 64.1 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability.

Linearity: The calibration curve was linear over the concentration range of 1.001 to 400.352 ng/mL for Desvenlafaxine, with a correlation coefficient (r²) of ≥0.9994.[5]

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Precision and Accuracy Data [5]

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LQC | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |

| MQC | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |

| HQC | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |

Stability: Desvenlafaxine was found to be stable in human plasma throughout freeze-thaw cycles, as well as during bench-top and long-term storage stability studies.[5]

Visualized Protocols

Caption: Liquid-Liquid Extraction Workflow.

Caption: LC-MS/MS Analysis Workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Desvenlafaxine in human plasma. The incorporation of this compound as an internal standard ensures high accuracy and precision. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. myadlm.org [myadlm.org]

- 5. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Desvenlafaxine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desvenlafaxine in human plasma. The protocol utilizes Desvenlafaxine-d6, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and multiple reaction monitoring (MRM) for detection, providing excellent sensitivity and selectivity.

Principle of Analysis

The quantitative analysis is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following extraction from human plasma, Desvenlafaxine and its stable isotope-labeled internal standard, this compound, are chromatographically separated from endogenous plasma components. A triple quadrupole mass spectrometer, operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, is used for detection.[1][2][3] The MRM transitions for each compound provide the necessary selectivity for accurate quantification in a complex biological matrix.[3] The concentration of Desvenlafaxine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of this compound compensates for variability during sample preparation and ionization.[1][3]

Caption: The principle of using a stable isotope-labeled internal standard.

Materials, Methods, and Instrumentation

Reagents and Chemicals

-

Desvenlafaxine (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Drug-free Human Plasma (K2EDTA)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[3]

Chromatographic and Mass Spectrometric Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below. These conditions are based on established methods for achieving optimal separation and detection.[1][2]

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm)[1][2] |

| Mobile Phase | 5 mM Ammonium Acetate Buffer : Methanol (20:80, v/v)[1][2] |

| Flow Rate | 0.80 mL/min[1][2] |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

| Run Time | ~3.0 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |

| MRM Transition (Desvenlafaxine) | m/z 264.2 → 58.1[1][2] |

| MRM Transition (this compound) | m/z 270.2 → 64.1[1][2] |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Desvenlafaxine and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines the extraction of Desvenlafaxine and the internal standard from human plasma samples.

Caption: Workflow for plasma sample preparation and analysis.

-

Aliquoting: Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 2 mL polypropylene centrifuge tube.

-

Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.

-

Extraction: Add 100 µL of 5mM ammonium acetate buffer followed by 2 mL of the extraction solvent (e.g., methyl tert-butyl ether).

-

Mixing: Vortex the tubes for 10 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer into a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex briefly.

-

Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines. The results demonstrate the method is linear, accurate, precise, and stable for the intended application.

Table 3: Linearity and Range

| Parameter | Result |

|---|---|

| Linearity Range | 1.00 - 400.35 ng/mL[1][2] |

| Correlation Coefficient (r²) | ≥ 0.9994[1][2] |

| Calibration Model | Linear, 1/x² weighting |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1][2] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1.00 | 5.5[1][2] | 107.4[1][2] | 6.8[1][2] | 99.5[1][2] |

| Low QC | 3.00 | 3.1[1][2] | 98.7[1][2] | 4.5[1][2] | 96.2[1][2] |

| Mid QC | 200 | 0.7[1][2] | 95.3[1][2] | 1.9[1][2] | 93.4[1][2] |

| High QC | 350 | 2.4[1][2] | 97.6[1][2] | 3.2[1][2] | 95.8[1][2] |

Precision and accuracy values are based on representative data from published methods.[1][2]

Table 5: Stability Studies Summary

| Stability Condition | Duration | Result |

|---|---|---|

| Bench-Top Stability | 24 hours at Room Temp. | Stable[1][2] |

| Freeze-Thaw Stability | 3 Cycles | Stable[1][2] |

| Long-Term Stability | 90 days at -70 °C | Stable[1][2] |

| Autosampler Stability | 48 hours at 10 °C | Stable |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Desvenlafaxine in human plasma.[3] The use of a deuterated internal standard, this compound, ensures high accuracy and precision.[1] The straightforward liquid-liquid extraction procedure makes this method highly suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.[1][2]

References

Application Note: A Robust LC-MS/MS Method for the Pharmacokinetic Profiling of Desvenlafaxine in a Preclinical Model Using a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder. A thorough understanding of its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for effective drug development and clinical application. This application note describes a comprehensive protocol for conducting a preclinical pharmacokinetic study of Desvenlafaxine in a rat model. The methodology employs a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Desvenlafaxine in plasma, utilizing its stable isotope-labeled counterpart, Desvenlafaxine-d6, as an internal standard to ensure data accuracy and robustness.

Pharmacokinetic Profile of Desvenlafaxine

Desvenlafaxine exhibits predictable, linear pharmacokinetics. Key characteristics include:

-

Oral Bioavailability: Approximately 80%.

-

Plasma Protein Binding: Low, around 30%, and independent of concentration.[1][2]

-

Metabolism: Primarily metabolized via conjugation (UGT isoforms) and to a lesser extent, by oxidative metabolism mediated by CYP3A4.[1][3][4] Notably, the CYP2D6 pathway is not involved, which may reduce the potential for certain drug-drug interactions.[1][4]

-

Excretion: A significant portion of the administered dose (approximately 45%) is excreted unchanged in the urine.[1][2][4] Other metabolites, such as the glucuronide conjugate (~19%) and the oxidative metabolite N,O-didesmethylvenlafaxine (<5%), are also found in urine.[1][2][4]

-

Half-life: The terminal half-life is approximately 11 hours in humans.[2]

The use of a deuterated internal standard like this compound is the gold standard in bioanalysis.[5] It co-elutes with the analyte, experiencing similar variations during sample processing and analysis, thereby providing superior accuracy and precision in quantification.[5]

Experimental Protocols

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Acclimation: Animals should be acclimated for at least one week prior to the study, with free access to standard chow and water.

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.

-

Dosing Formulation: Desvenlafaxine is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for oral gavage.

-

Administration: A single oral dose of Desvenlafaxine (e.g., 10 mg/kg) is administered to fasted rats (overnight fast, with water ad libitum).

Blood Sample Collection

-

Procedure: Blood samples (~0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.

-

Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant: Blood is collected into tubes containing K2EDTA.

-

Plasma Preparation: The collected blood is centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound working solution (as internal standard).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

-

Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Desvenlafaxine into blank rat plasma.

-

The calibration curve should cover the expected concentration range in the study samples (e.g., 1-500 ng/mL).[3]

-

QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

-

Data Presentation

The pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

| Pharmacokinetic Parameter | Symbol | Unit | Value (Mean ± SD) |

| Peak Plasma Concentration | Cmax | ng/mL | Calculated Value |

| Time to Peak Concentration | Tmax | h | Calculated Value |

| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | Calculated Value |

| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | Calculated Value |

| Elimination Half-Life | t1/2 | h | Calculated Value |

| Apparent Volume of Distribution | Vd/F | L/kg | Calculated Value |

| Apparent Systemic Clearance | CL/F | L/h/kg | Calculated Value |

Mandatory Visualizations

Caption: Experimental workflow for the preclinical pharmacokinetic study of Desvenlafaxine.

Caption: Primary metabolic pathways of Desvenlafaxine.

References

- 1. aplanalytics.com [aplanalytics.com]

- 2. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]

- 3. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mathworks.com [mathworks.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Desvenlafaxine in Human Plasma using UPLC-MS/MS with Desvenlafaxine-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated bioanalytical method for the accurate and precise quantification of Desvenlafaxine in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Desvenlafaxine-d6, to ensure high reliability. The simple and efficient liquid-liquid extraction (LLE) procedure provides excellent recovery and minimizes matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Desvenlafaxine.

Introduction